molecular formula C10H13N5O4 B12371210 Zidovudine-d4

Zidovudine-d4

Cat. No.: B12371210
M. Wt: 271.27 g/mol
InChI Key: HBOMLICNUCNMMY-PFZXUEEMSA-N
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Description

Zidovudine-d4 is a deuterated form of Zidovudine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment of Human Immunodeficiency Virus (HIV) infection. The deuterium atoms replace hydrogen atoms in the molecule, which can help in studying the pharmacokinetics and metabolic pathways of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zidovudine-d4 involves the incorporation of deuterium atoms into the Zidovudine molecule. This can be achieved through various methods, including deuterium exchange reactions or the use of deuterated reagents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific solvents to facilitate the incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain the integrity of the deuterium atoms in the final product.

Chemical Reactions Analysis

Types of Reactions: Zidovudine-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups in the molecule.

    Substitution: Substitution reactions can occur at specific sites in the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Zidovudine-d4 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Zidovudine under different conditions.

    Biology: Helps in understanding the metabolic pathways and pharmacokinetics of Zidovudine in biological systems.

    Medicine: Used in clinical research to study the efficacy and safety of Zidovudine in treating HIV infection.

    Industry: Employed in the development of new formulations and drug delivery systems for Zidovudine.

Mechanism of Action

Zidovudine-d4 exerts its effects by inhibiting the activity of the HIV reverse transcriptase enzyme. The compound is phosphorylated to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral DNA. This results in the termination of the DNA chain and prevents the replication of the virus .

Comparison with Similar Compounds

    Stavudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV.

    Didanosine: A nucleoside analog that inhibits HIV reverse transcriptase.

    Zalcitabine: Similar to Zidovudine, it is used to inhibit the replication of HIV.

Uniqueness: Zidovudine-d4 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. This makes it a valuable tool in research and development, offering insights that are not possible with non-deuterated compounds .

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

271.27 g/mol

IUPAC Name

1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-6-deuterio-5-(trideuteriomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6?,7-,8-/m1/s1/i1D3,3D

InChI Key

HBOMLICNUCNMMY-PFZXUEEMSA-N

Isomeric SMILES

[2H]C1=C(C(=O)NC(=O)N1[C@H]2CC([C@H](O2)CO)N=[N+]=[N-])C([2H])([2H])[2H]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

Origin of Product

United States

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